molecular formula C7H13N5 B14318980 N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine CAS No. 111965-49-2

N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine

Cat. No.: B14318980
CAS No.: 111965-49-2
M. Wt: 167.21 g/mol
InChI Key: TWCAFZDZPVXPAK-UHFFFAOYSA-N
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Description

N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for the preparation of imidazole derivatives due to its efficiency and simplicity.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents include glyoxal, ammonia, and acetaldehyde, with reaction conditions such as controlled temperature and pH to facilitate the formation of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include nitroimidazoles, reduced imidazole derivatives, and substituted imidazoles. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

111965-49-2

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-[2-(2-methylimidazol-1-yl)ethyl]guanidine

InChI

InChI=1S/C7H13N5/c1-6-10-2-4-12(6)5-3-11-7(8)9/h2,4H,3,5H2,1H3,(H4,8,9,11)

InChI Key

TWCAFZDZPVXPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCN=C(N)N

Origin of Product

United States

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